1-(1-Aminocyclobutyl)prop-2-en-1-one
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Overview
Description
1-(1-Aminocyclobutyl)prop-2-en-1-one is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . This compound features a cyclobutyl ring with an amino group and a prop-2-en-1-one moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)prop-2-en-1-one typically involves the reaction of cyclobutanone with ammonia or an amine under specific conditions to introduce the amino group. This is followed by the addition of a prop-2-en-1-one moiety through various organic reactions such as aldol condensation .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)prop-2-en-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Aminocyclobutyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The prop-2-en-1-one moiety can participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate: Similar structure with a carbamate group instead of a prop-2-en-1-one moiety.
1-(4-Hexylphenyl)prop-2-en-1-one: Features a hexylphenyl group instead of a cyclobutyl ring.
Uniqueness
1-(1-Aminocyclobutyl)prop-2-en-1-one is unique due to its combination of a cyclobutyl ring with an amino group and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)7(8)4-3-5-7/h2H,1,3-5,8H2 |
InChI Key |
PSCNCLFCANCRHY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1(CCC1)N |
Origin of Product |
United States |
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